molecular formula C15H20N2O6 B7818355 DIMETHYL (2S)-2-({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)BUTANEDIOATE

DIMETHYL (2S)-2-({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)BUTANEDIOATE

Cat. No.: B7818355
M. Wt: 324.33 g/mol
InChI Key: ARUJREVKHLAZML-LBPRGKRZSA-N
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Description

DIMETHYL (2S)-2-({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)BUTANEDIOATE is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a methoxybenzyl group and a butanedioate moiety. It is often studied for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL (2S)-2-({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)BUTANEDIOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using a suitable protecting group, such as the 4-methoxybenzyl group.

    Formation of the Amide Bond: The protected amino group is then reacted with a suitable carboxylic acid derivative to form the amide bond.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasound-promoted reactions can be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL (2S)-2-({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)BUTANEDIOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions for substitution reactions may include the use of nucleophiles or electrophiles under appropriate solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

DIMETHYL (2S)-2-({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)BUTANEDIOATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of DIMETHYL (2S)-2-({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)BUTANEDIOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL (2S)-2-({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)PROPANOATE
  • DIMETHYL (2S)-2-({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)PENTANEDIOATE

Uniqueness

DIMETHYL (2S)-2-({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)BUTANEDIOATE is unique due to its specific structural features, such as the presence of the methoxybenzyl group and the butanedioate moiety. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

dimethyl (2S)-2-[(4-methoxyphenyl)methylcarbamoylamino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6/c1-21-11-6-4-10(5-7-11)9-16-15(20)17-12(14(19)23-3)8-13(18)22-2/h4-7,12H,8-9H2,1-3H3,(H2,16,17,20)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUJREVKHLAZML-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC(CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)N[C@@H](CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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